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Compound of Interest

5-Aminopiperidin-2-one
Compound Name:

hydrochloride
CAS No.: 1235440-18-2
Cat. No.: B3021732

Get Quote

Executive Summary

5-Aminopiperidin-2-one hydrochloride (CAS: 1235440-18-2) represents a high-value
pharmacophore in medicinal chemistry, particularly for the synthesis of Factor Xa inhibitors,
peptidomimetics, and kinase inhibitors.[1][2] Its structural duality—comprising a reactive
exocyclic primary amine and a chemically distinct endocyclic lactam—offers a versatile platform
for divergent synthesis.[1][2]

However, the commercial form as a hydrochloride salt (

) presents a specific "activation barrier."[1][2] This guide addresses the critical process
parameters (CPPs) required to modulate the reactivity of the C5-amino group while preserving
the integrity of the lactam ring, ensuring high chemoselectivity and enantiomeric retention.

Part 1: Molecular Architecture & Physicochemical
Profile[1][2]
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Understanding the electronic landscape of this molecule is the prerequisite for successful
functionalization.[1][2]

Structural Analysis

The molecule features two nitrogen centers with vastly different electronic properties:

e N1 (Lactam Nitrogen): Part of the amide bond.[1][2] The lone pair is delocalized into the
carbonyl

-system, rendering it non-basic and poor nucleophile under neutral conditions (
of conjugate acid

of N-H

)-[11[2]

e N_exocyclic (C5-Amine): A primary aliphatic amine.[1][2] In the HCI salt form, this nitrogen is
protonated and nucleophilically inert.[1][2] Upon neutralization, it becomes a potent
nucleophile (

of conjugate acid

)-[11[2]

The "HCI Switch" Mechanism

The hydrochloride salt serves as a stabilizing "lock” on the amine’s reactivity.[1][2]

o Storage State (Locked): The protonated ammonium species prevents oxidation and
spontaneous polymerization.[1][2]

o Reactive State (Unlocked): Requires stoichiometric neutralization.[1][2]

o Caution: Incomplete neutralization leads to stalled reaction kinetics.[1][2]
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o Caution: Excess strong base can deprotonate the lactam nitrogen (N1), leading to

competitive side reactions.[1][2]

Data Summary Table

Property Value | Characteristic Implication for Synthesis
] Adjust stoichiometry for salt

Molecular Weight 150.61 g/mol (HCI salt)
mass.[1][2]
Critical: Avoid strong bases at
high T to prevent racemization
(though C5 is

Chirality C5 Center (Usually R or S)

to C=0, risk is lower than

-amino carbonyls).[1][2]

High: Water, MeOH,

Biphasic systems or polar

Solubility DMSOLow: DCM, Toluene, organic solvents (DMF/DMAC)
Hexanes are often required.[1][2]
_ _ Requires mild organic base
pKa (Amine) ~9.2 (Estimated) )
(TEA, DIPEA) to liberate.[1][2]
Requires strong base (NaH,
pKa (Lactam) ~17

LIHMDS) to react.[1][2]

Part 2: Nucleophilic Reactivity &

Chemoselectivity[1]

The core challenge is selectively functionalizing the C5-amine without disturbing the lactam.[1]

[2]

Chemoselectivity Logic

Under mild basic conditions (pH 8-10), the exocyclic amine is

times more nucleophilic than the lactam nitrogen.[1][2] This allows for exclusive acylation,

alkylation, or sulfonylation of the primary amine.[1][2]
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Reaction Pathways Diagram

The following diagram illustrates the divergent reactivity accessible from the parent scaffold.

Amide Product

R-COOH + Coupling Agent (Peptide Coupling)
(HATU/EDC)

Secondary Amine
R-CHO + NaBH(OAc)3 (Reductive Amination)
5-Aminopiperidin-2-one] Base UEN'Dt!PEA) Free Base
HCI Salt £profonation Intermediate R-SO2CI + Base
(Inert) J (Nucleophilic)
Strong Base (NaH) Sulfonami'de
~ + Alkyl Halide (Sulfonylation)

N-Substituted Lactam

(Side Reaction)

Click to download full resolution via product page

Figure 1: Divergent reactivity pathways.[1][2] The green paths represent standard
chemoselective transformations; the red dashed path indicates conditions that overcome
lactam stability.[1][2]

Part 3: Strategic Synthesis Protocols

These protocols are designed to be self-validating, meaning they include checkpoints
(TLC/LCMS) to confirm the "HCI Switch" has been successfully thrown before proceeding.

Protocol A: Chemoselective Amide Coupling (Drug
Discovery Standard)

Target: Reaction of C5-amine with a carboxylic acid (R-COOH) to form an amide bond.[1][2]

Mechanism: In situ neutralization followed by activated ester attack.[1][2]
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Reagents:

5-Aminopiperidin-2-one HCI (1.0 equiv)[1][2][3]

Carboxylic Acid (1.1 equiv)[1][2]

HATU or EDC/HOBL (1.2 equiv)[1][2]

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) — Critical Stoichiometry[1][2]

Solvent: DMF or DMAc (DCM is often poor for the HCI salt)[1][2]
Step-by-Step Methodology:
e Solubilization & Activation (The "Unlock"):

o Dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in dry DMF.[1][2] Stir for 5
mins to form the active ester.

o Separately, dissolve 5-Aminopiperidin-2-one HCI in DMF.
o Crucial Step: Add DIPEA (2.0 equiv) to the amine salt solution.[1][2]

o Checkpoint: The solution may become slightly cloudy due to amine liberation.[1][2] Ensure
full dissolution or fine suspension before mixing.

e Coupling:
o Add the activated acid solution to the amine solution.[1][2]
o Add the remaining DIPEA (1.0 equiv) to maintain basicity (pH ~9).[1][2]
o Stir at Room Temperature (RT) for 2—4 hours.

 Validation (In-Process Control):

o TLC/LCMS: Monitor the disappearance of the amine (MW 114 + 1 = 115 m/z).
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o Note: If starting material persists, add 0.5 equiv more DIPEA.[1][2] The HCI salt can buffer
the solution, preventing the pH from rising high enough for the reaction to proceed.[1][2]

o Work-up:

o Dilute with EtOAc.[1][2] Wash with saturated NaHCO3 (removes unreacted acid) and
Brine (removes DMF).[1][2]

o Avoid acidic washes (like 1N HCI) if your product has basic nitrogens, as this will extract
your product into the aqueous layer.[1][2]

Protocol B: Reductive Amination

Target: Formation of a secondary amine via aldehyde condensation.[2]

Reagents:

5-Aminopiperidin-2-one HCI (1.0 equiv)[1][2][3]

Aldehyde (1.1 equiv)[1][2]

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

TEA (Triethylamine) (1.0 equiv) — Stoichiometry is key[1][2]

Solvent: DCE (1,2-Dichloroethane) or DCM/MeOH (4:1)[1][2]
Methodology:

Free-Basing: Mix the HCI salt and TEA (1.0 equiv) in the solvent for 15 minutes.

Imine Formation: Add the aldehyde.[1][2] Stir for 30—60 minutes.

o Checkpoint: LCMS should show the Imine mass (M + Aldehyde - H20).[1][2]

Reduction: Add STAB in one portion. Stir overnight.

Quench: Quench with saturated aqueous NaHCO3.
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Part 4: Troubleshooting & Stability
Solubility Mismatch

e Issue: The HCI salt is insoluble in DCM/THF, but the target product is lipophilic.

e Solution: Use a "Biphasic Free-Basing" approach.[1][2]

[¢]

Dissolve HCI salt in minimal water.[1][2]

[e]

Add solid Na2CO3 until pH 10.[1][2]

[e]

Extract continuously with DCM or EtOAc to pull the free base into the organic phase.[1][2]

o

Dry the organic phase and proceed with the reaction.[1][2]

Lactam Ring Hydrolysis[1][2]

¢ Risk: Prolonged exposure to strong aqueous acids or bases (pH < 2 or pH > 12) can open
the lactam ring, forming the amino-acid derivative (5-amino-valeric acid derivative).[1][2]

e Prevention: Maintain reaction pH between 4 and 10. Avoid refluxing in aqueous media.[1][2]

Racemization[1]

e Risk: If using the chiral (R) or (S) enantiomer, racemization is a concern.[1][2]
e Mechanism: While C5 is not

to the carbonyl, harsh conditions can lead to elimination-addition pathways or ring
opening/closing.[1][2]

o Control: Keep temperatures < 60°C. Use non-nucleophilic bases (DIPEA) rather than

inorganic hydroxides (NaOH).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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